molecular formula C11H11F3N2 B4588187 1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole

1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B4588187
M. Wt: 228.21 g/mol
InChI Key: RTRYZOJBGJLHDS-UHFFFAOYSA-N
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Description

1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C11H11F3N2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.08743285 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Structural Properties

1-Isopropyl-5-(trifluoromethyl)-1H-benzimidazole belongs to a broader class of compounds known as benzimidazoles, characterized by their bicyclic structure consisting of fused benzene and imidazole rings. This structure is foundational to many compounds with diverse biological and chemical properties. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, closely related to this compound, highlights the variability in chemistry and properties of benzimidazole derivatives. These studies emphasize their applications across spectroscopic properties, magnetic characteristics, and biological and electrochemical activity, underscoring potential areas of interest for further investigation, including unknown analogs like this compound (Boča, Jameson, & Linert, 2011).

Biological Activity and Applications

Benzimidazoles, including this compound, demonstrate a wide range of biological activities, making them significant in both agriculture and medicine. As fungicides and anthelminthic drugs, they specifically inhibit microtubule assembly by binding to tubulin, showcasing their potential in cancer chemotherapy and fungal cell biology research. This action mechanism aids in understanding tubulin structure and the function of microtubules, contributing to the development of new therapeutic strategies (Davidse, 1986).

Therapeutic Potential and Drug Development

The therapeutic applications of benzimidazole derivatives span antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. These compounds' flexibility in modifying the benzimidazole nucleus has led to a plethora of pharmacologically active compounds. The development of novel benzimidazole derivatives as anticancer agents, through mechanisms such as DNA intercalation and tubulin inhibition, highlights their critical role in medicinal chemistry. This ongoing research underlines the importance of the benzimidazole scaffold in designing new therapeutic compounds to address various diseases (Akhtar et al., 2019).

Patent Landscape and Future Directions

Patent reviews of new benzimidazole derivatives over recent years reveal the vast potential of these compounds across a range of biological activities. The exploration of benzimidazole derivatives has led to the identification of compounds with potent antibacterial, antifungal, and antiviral properties. This ongoing patent activity underscores the vibrant research landscape, aiming to develop benzimidazole-based drugs with enhanced efficacy and reduced side effects, indicating a promising future for this class of compounds in addressing various health concerns (Wang, Han, & Zhou, 2015).

Properties

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2/c1-7(2)16-6-15-9-5-8(11(12,13)14)3-4-10(9)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRYZOJBGJLHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.